
N'-(4-Pyridinylmethylene)tetradecanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Pyridinylmethylene)tetradecanohydrazide is an organic compound with the molecular formula C20H33N3O It is a hydrazide derivative that features a pyridine ring attached to a tetradecanoyl hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Pyridinylmethylene)tetradecanohydrazide typically involves the condensation reaction between 4-pyridinecarboxaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and the hydrazide.
Industrial Production Methods
While specific industrial production methods for N’-(4-Pyridinylmethylene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-(4-Pyridinylmethylene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
N’-(4-Pyridinylmethylene)tetradecanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(4-Pyridinylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazone linkage may also play a role in the compound’s bioactivity by forming reactive intermediates that can interact with biological molecules.
相似化合物的比较
Similar Compounds
N’-(4-Pyridinylmethylene)hexadecanohydrazide: Similar structure with a longer alkyl chain.
N’-(4-Pyridinylmethylene)dodecanohydrazide: Similar structure with a shorter alkyl chain.
N’-(4-Pyridinylmethylene)octadecanohydrazide: Similar structure with an even longer alkyl chain.
Uniqueness
N’-(4-Pyridinylmethylene)tetradecanohydrazide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. The presence of the pyridine ring also contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
765311-53-3 |
|---|---|
分子式 |
C20H33N3O |
分子量 |
331.5 g/mol |
IUPAC 名称 |
N-[(E)-pyridin-4-ylmethylideneamino]tetradecanamide |
InChI |
InChI=1S/C20H33N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)23-22-18-19-14-16-21-17-15-19/h14-18H,2-13H2,1H3,(H,23,24)/b22-18+ |
InChI 键 |
LBUXHQPNSGPRTP-RELWKKBWSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=NC=C1 |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


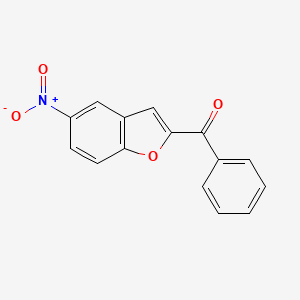

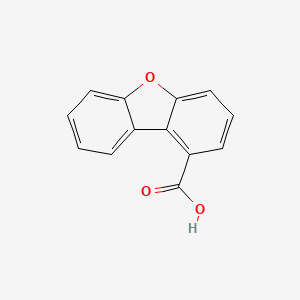
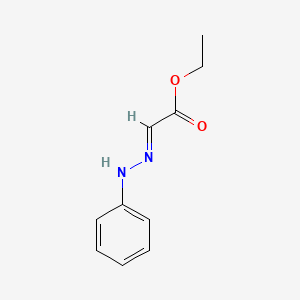


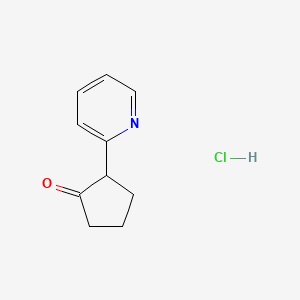
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)
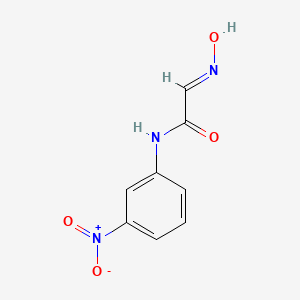

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)

![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)

